REACTION_CXSMILES
|
[Br:1]C1C(C=O)=CC=CN=1.[CH2:10]([OH:13])[CH2:11][OH:12].ClC1C=C(S(NC2[C:35](OCC3C=CC4C(=CC=CC=4)C=3)=[N:34][C:33]3C(=[CH:29][CH:30]=[CH:31][CH:32]=3)N=2)(=O)=O)C=C(Cl)C=1.O>C1(C)C=CC=CC=1>[Br:1][C:33]1[CH:32]=[CH:31][C:30]([CH:29]2[O:13][CH2:10][CH2:11][O:12]2)=[CH:35][N:34]=1
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
370 μL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
15
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1OCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 12 hours, during which
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was removed by use of a Dean-Stark trap
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquid was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (hexane/ethyl acetate=7/3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 895 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 992.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |